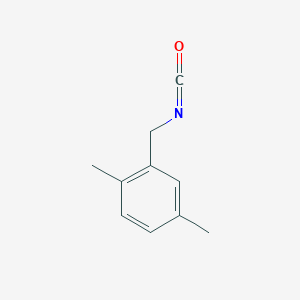
2-(Isocyanatomethyl)-1,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isocyanatomethyl)-1,4-dimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isocyanatomethyl)-1,4-dimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,4-dimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of phosgene as a reagent. The process includes the reaction of 2-(aminomethyl)-1,4-dimethylbenzene with phosgene to form the desired isocyanate compound. This method requires stringent safety measures due to the hazardous nature of phosgene .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with alcohols and amines are typically carried out under mild conditions, often at room temperature.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of urethanes and ureas.
科学研究应用
2-(Isocyanatomethyl)-1,4-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Utilized in the development of biocompatible materials.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Employed in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-(Isocyanatomethyl)-1,4-dimethylbenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes, where the compound reacts with polyols to form long polymer chains .
相似化合物的比较
- 2-(Isocyanatomethyl)-1,3-dimethylbenzene
- 2-(Isocyanatomethyl)-1,2-dimethylbenzene
- 2-(Isocyanatomethyl)-1,4-diethylbenzene
Comparison: 2-(Isocyanatomethyl)-1,4-dimethylbenzene is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the properties of the resulting polymers. Compared to its isomers, this compound may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility .
属性
IUPAC Name |
2-(isocyanatomethyl)-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-9(2)10(5-8)6-11-7-12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRMBLWVYJPFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














